![molecular formula C13H17N3O2 B2372487 N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxybutanamide CAS No. 890636-93-8](/img/structure/B2372487.png)
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxybutanamide is a compound that features a benzimidazole ring fused to an ethyl chain and a hydroxybutanamide group. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
The compound N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxybutanamide, also known as N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamide, is a benzimidazole derivative . Benzimidazole derivatives are known to interact with a variety of biological targets.
Mode of Action
The mode of action of benzimidazole derivatives can vary widely depending on the specific compound and its targets. Some benzimidazole derivatives are known to act as allosteric activators of enzymes such as human glucokinase . Allosteric activation involves the compound binding to a site on the enzyme other than the active site, leading to a conformational change that increases the enzyme’s activity.
Biochemical Pathways
Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets. For example, allosteric activators of human glucokinase can affect glucose metabolism by increasing the activity of glucokinase, an enzyme that catalyzes the first step of glycolysis . .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. These properties can greatly impact a compound’s bioavailability, or the extent and rate at which it reaches its site of action. The pharmacokinetic properties of benzimidazole derivatives can vary widely depending on their specific chemical structure . .
Result of Action
The result of a compound’s action refers to the molecular and cellular effects it produces. For example, allosteric activators of human glucokinase can increase the rate of glucose metabolism, potentially leading to a decrease in blood glucose levels . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxybutanamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole ring . The ethyl chain and hydroxybutanamide group are then introduced through subsequent reactions. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and cyanogen bromide .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity . The process may include steps such as crystallization and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxybutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the benzimidazole ring can produce a dihydrobenzimidazole derivative .
Scientific Research Applications
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxybutanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide: Known for its anti-inflammatory activity.
2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzimidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-3-methylpropanoic acid: Used as an antifungal agent.
Uniqueness
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxybutanamide is unique due to its combination of a benzimidazole ring with a hydroxybutanamide group, which imparts distinct chemical and biological properties . This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-9-3-6-13(18)14-8-7-12-15-10-4-1-2-5-11(10)16-12/h1-2,4-5,17H,3,6-9H2,(H,14,18)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZLVOPLZDBRSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-bromophenyl)-5-(3-fluoro-4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2372405.png)
![N-(4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2372407.png)
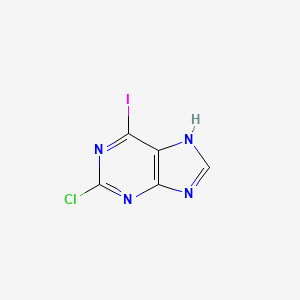
![6-Fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2372410.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2372411.png)
![2-[({2-Chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}amino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2372412.png)
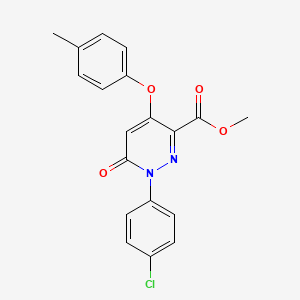
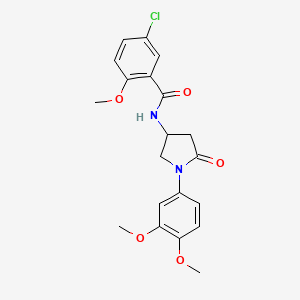
![3-[5-Oxo-3-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2372419.png)


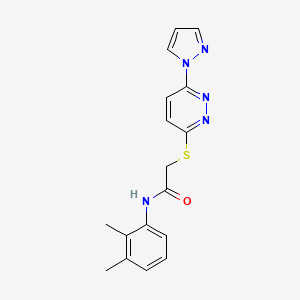
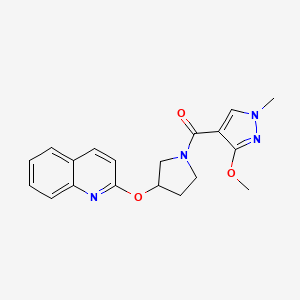
![2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide](/img/structure/B2372424.png)
